Histamine hydrochloride

Beschreibung

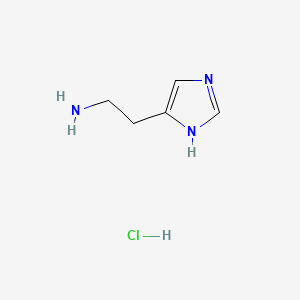

Structure

2D Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

2-(1H-imidazol-5-yl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3.ClH/c6-2-1-5-3-7-4-8-5;/h3-4H,1-2,6H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVCJGQQPPHYHBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

55-36-7 | |

| Record name | 1H-Imidazole-5-ethanamine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70946542 | |

| Record name | 2-(1H-Imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID8139934 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

56-92-8, 55-36-7, 23758-34-1, 51-45-6 | |

| Record name | Histamine dihydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Histamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000055367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-4-ethanamine, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023758341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Histamine dihydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757057 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | peremin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(1H-Imidazol-5-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HISTAMINE MONOHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9I23AC4PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Histamine in Biological Systems

Enzymatic Synthesis of Histamine (B1213489)

The sole pathway for histamine synthesis in mammals is the decarboxylation of the amino acid L-histidine. frontiersin.orgfrontiersin.org This critical reaction is catalyzed by a specific enzyme, L-histidine decarboxylase (HDC).

Role of L-Histidine Decarboxylase (HDC)

L-histidine decarboxylase (EC 4.1.1.22) is the rate-limiting enzyme in histamine biosynthesis. frontiersin.orgfrontiersin.org It facilitates the removal of a carboxyl group from L-histidine, yielding histamine. frontiersin.org The activity of HDC is dependent on pyridoxal-5'-phosphate, a form of vitamin B6, which acts as a coenzyme. nih.gov The enzyme is a homodimer, with a molecular weight estimated to be around 53-55 kDa for the active form. mdpi.com The regulation of the HDC gene is complex and plays a pivotal role in determining the levels of histamine synthesis in response to various stimuli. frontiersin.orgfrontiersin.org

Tissue and Cellular Distribution of HDC Activity

HDC activity is widespread throughout mammalian tissues, with particularly high concentrations found in cells that synthesize and store large amounts of histamine. mhmedical.comscholarsresearchlibrary.com These include:

Mast cells and basophils: These immune cells are major sites of histamine production and storage, where it is held in granules and released upon immunological stimulation. mdpi.comsigmaaldrich.combiocrates.com

Enterochromaffin-like (ECL) cells: Located in the gastric mucosa, these cells are the primary source of histamine responsible for stimulating gastric acid secretion. oup.com

Histaminergic neurons: Found in the tuberomammillary nucleus of the hypothalamus, these neurons synthesize histamine to function as a neurotransmitter in the central nervous system. nih.govsigmaaldrich.com

Beyond these primary sites, HDC expression can be induced in various other cell types during inflammatory responses, such as macrophages, neutrophils, lymphocytes, and endothelial cells. mdpi.com

Pathways of Histamine Degradation

Once released and having exerted its effects, histamine is rapidly inactivated through two main enzymatic pathways to prevent excessive or prolonged action. ebi.ac.uk The predominant pathway can vary depending on the tissue and species. sigmaaldrich.com

Histamine-N-methyltransferase (HNMT)-Mediated Methylation

Histamine-N-methyltransferase (HNMT; EC 2.1.1.8) is a key enzyme in the intracellular degradation of histamine. ebi.ac.ukimd-berlin.de It catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the imidazole (B134444) ring of histamine, forming N-tele-methylhistamine. ebi.ac.ukcreative-enzymes.com This process inactivates histamine. ebi.ac.uk HNMT is primarily a cytosolic protein and is the major pathway for histamine metabolism in the central nervous system and airways. biocrates.comebi.ac.ukmdpi.com It is found in a variety of tissues including the liver, kidneys, bronchial epithelium, and the central nervous system. imd-berlin.derndsystems.com

Diamine Oxidase (DAO)-Mediated Oxidation

Diamine oxidase (DAO; EC 1.4.3.22), also known as histaminase, is the primary enzyme responsible for the degradation of extracellular histamine, particularly histamine ingested from food. ebi.ac.ukimd-berlin.de DAO catalyzes the oxidative deamination of histamine's primary amino group to produce imidazole-4-acetaldehyde. ebi.ac.ukwikipedia.org This enzyme is a secretory protein and is abundantly found in the small intestine, placenta, and kidneys. wikipedia.orgmdpi.com Its activity is crucial for preventing the systemic absorption of excess histamine from the gut. nih.govwebmd.com

Metabolites of Histamine Degradation

The initial products of histamine degradation undergo further enzymatic conversions before excretion.

The product of HNMT action, N-tele-methylhistamine , is further metabolized by monoamine oxidase B (MAO-B) and aldehyde dehydrogenase (ALDH) to form tele-methylimidazoleacetic acid (t-MIAA) . nih.govsigmaaldrich.com

The product of DAO action, imidazole-4-acetaldehyde , is rapidly oxidized by aldehyde dehydrogenase (ALDH) to imidazole-4-acetic acid (IAA) . sigmaaldrich.comresearchgate.net IAA can also be conjugated with ribose to form a riboside. nih.gov

These final metabolites, t-MIAA and IAA, are biologically inactive and are excreted in the urine. mhmedical.com The measurement of these metabolites can serve as an indicator of histamine turnover in the body. sigmaaldrich.com

Table 1: Key Enzymes in Histamine Metabolism

| Enzyme | EC Number | Function | Primary Location | Cofactor/Substrate |

|---|---|---|---|---|

| L-Histidine Decarboxylase (HDC) | 4.1.1.22 | Synthesizes histamine from L-histidine | Mast cells, basophils, ECL cells, neurons | Pyridoxal-5'-phosphate |

| Histamine-N-methyltransferase (HNMT) | 2.1.1.8 | Intracellular degradation of histamine | Cytosol of various tissues (brain, liver, kidney) | S-adenosyl-L-methionine |

| Diamine Oxidase (DAO) | 1.4.3.22 | Extracellular degradation of histamine | Small intestine, placenta, kidney | Copper |

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Histamine hydrochloride |

| L-Histidine |

| Histamine |

| N-tele-methylhistamine |

| tele-methylimidazoleacetic acid |

| Imidazole-4-acetaldehyde |

| Imidazole-4-acetic acid |

| S-adenosyl-L-methionine |

| Pyridoxal-5'-phosphate |

| Serotonin |

| Dopamine (B1211576) |

| Epinephrine |

| Putrescine |

| Spermidine |

Regulation of Histamine Levels in Experimental Models

The regulation of histamine within biological systems is a multifaceted process involving its synthesis, storage, release, and degradation. Experimental models are crucial for investigating the intricate mechanisms that control histamine homeostasis. These models, ranging from genetically modified organisms to in vitro cell systems, allow researchers to dissect the roles of specific enzymes, receptors, and pathways in maintaining and responding to changes in histamine levels.

Research utilizing genetically modified animal models has been particularly insightful. Studies on mice lacking histidine decarboxylase (HDC), the enzyme that synthesizes histamine, have confirmed its critical role in various biological responses, including immune modulation. nih.govfrontiersin.orgnih.gov For instance, in HDC-deficient mice, a notable decrease in the expression of the H4 receptor on certain immune cells and a corresponding reduction in cytokine production have been observed, demonstrating a regulatory link between histamine synthesis and its receptor expression. nih.gov Conversely, transgenic mouse models that overexpress specific histamine-related proteins, such as histamine releasing factor (HRF), have been developed to study conditions of histamine excess. plos.org In one such model where HRF was overexpressed in lung epithelial cells, the mice exhibited exacerbated allergic and asthmatic responses when challenged with an antigen, showing significant increases in IgE, IL-4, and eosinophils. plos.org

Dietary manipulation in animal models provides another avenue for studying histamine regulation, particularly the body's ability to handle exogenous histamine. In a study involving C57BL/6 mice, animals were fed diets containing low or high concentrations of histamine for several weeks. mdpi.com The results demonstrated that a high-histamine diet led to significantly increased histamine concentrations in the plasma and ileum. mdpi.com Interestingly, while the histamine concentration in the trigeminal ganglion also increased in the highest-dose group, levels in the cerebellum were unaffected, suggesting tissue-specific differences in histamine uptake and metabolism. mdpi.com

Table 1: Histamine Concentration in Tissues of Mice on Low vs. High Histamine Diets

Data adapted from a study on C57BL/6 mice fed different diets for 10-30 days. mdpi.com This table shows the differential impact of dietary histamine on various tissues.

| Tissue | Dietary Group | Key Finding |

|---|---|---|

| Plasma | High Histamine (3 g/kg and 9 g/kg) | Significantly higher histamine concentration compared to control group. mdpi.com |

| Ileum | High Histamine (3 g/kg and 9 g/kg) | Significantly higher histamine concentration compared to control group. mdpi.com |

| Trigeminal Ganglia | High Histamine (9 g/kg) | Higher histamine concentration observed. mdpi.com |

| Cerebellum | High Histamine | No significant difference in histamine concentration compared to control group. mdpi.com |

The impact of high dietary histamine has also been explored in aquatic species. In a study on hybrid groupers, increasing levels of dietary histamine were found to negatively affect digestive physiology. mdpi.com High levels of dietary histamine significantly damaged the gastric and intestinal mucosa and led to an increase in serum diamine oxidase (DAO) activity and endotoxin (B1171834) levels, indicating compromised intestinal permeability. mdpi.com

Pharmacological studies in animal models are essential for understanding drug-induced histamine release. In one such nonclinical study, the administration of valemetostat (B611628) tosylate to dogs was investigated. jst.go.jp The compound was found to induce a dose-dependent increase in plasma histamine levels, with significant elevations observed at higher concentrations. jst.go.jp This response highlights the utility of animal models in evaluating how pharmaceutical compounds can interact with and trigger histamine release mechanisms. jst.go.jp

Table 2: Maximum Fold-Increase in Plasma Histamine in Dogs After Administration of Valemetostat Tosylate

Data from a study evaluating drug-induced histamine release. jst.go.jp The table shows the peak increase in plasma histamine compared to pre-dose levels.

| Compound and Dose | Sex | Maximum Fold-Increase in Plasma Histamine (Compared to Pre-Dose) |

|---|---|---|

| Valemetostat Tosylate (30 mg/kg) | Male | 10-fold jst.go.jp |

| Female | 28-fold jst.go.jp | |

| Valemetostat Tosylate (100 mg/kg) | Male | 7-fold jst.go.jp |

| Female | 80-fold jst.go.jp |

In vitro experimental models, particularly those using isolated cells, allow for the detailed examination of histamine release at a cellular level. Studies on human basophils have shown that high dilutions of histamine can paradoxically inhibit anti-IgE-induced basophil activation. researchgate.net This inhibitory effect was found to be reversible by cimetidine, an H2 receptor antagonist, but not by ranitidine (B14927), suggesting a specific receptor-mediated regulatory mechanism. researchgate.net Furthermore, the development of cell lines that express specific receptors, such as MRGPRX2, provides a powerful tool for assessing drug-induced histamine release and studying species-specific differences in receptor reactivity. jst.go.jp

Histamine Receptor System: Molecular and Functional Research

Overview of Histamine (B1213489) Receptor Subtypes (H1R, H2R, H3R, H4R)

The four histamine receptor subtypes, while all binding the endogenous ligand histamine, exhibit unique structural features, tissue distribution, and pharmacological properties that dictate their specific biological roles. nih.gov

Histamine receptors H1R, H2R, H3R, and H4R are all members of the Class A (rhodopsin-like) family of G protein-coupled receptors. mdpi.comnih.gov This classification reflects their shared structural architecture, which is fundamental to their function as signal transducers across the cell membrane.

Structurally, each receptor subtype possesses a characteristic topology consisting of:

An extracellular N-terminus. mdpi.commarkelab.com

Seven hydrophobic transmembrane (TM) helices that span the lipid bilayer. mdpi.commarkelab.com

Three intracellular and three extracellular loops connecting the transmembrane helices. mdpi.commarkelab.com

An intracellular C-terminus. mdpi.commarkelab.com

While they share this common framework, the amino acid sequences of the transmembrane domains and the loop regions differ among the subtypes, conferring specificity for ligand binding and G-protein coupling. nih.govresearchgate.net The affinity for histamine also varies, with H1R and H2R considered low-affinity receptors, while H3R and H4R are high-affinity receptors. researchgate.net

Table 1: Molecular Characteristics of Histamine Receptor Subtypes

| Characteristic | H1 Receptor (H1R) | H2 Receptor (H2R) | H3 Receptor (H3R) | H4 Receptor (H4R) |

|---|---|---|---|---|

| Receptor Class | Class A GPCR | Class A GPCR | Class A GPCR | Class A GPCR |

| Primary Function | Allergic responses, vasodilation, bronchoconstriction. markelab.com | Gastric acid secretion, cardiac contractility. markelab.com | Neurotransmitter release modulation, sleep-wake cycle. markelab.com | Immune cell chemotaxis, cytokine release. markelab.com |

| Histamine Affinity | Low. researchgate.net | Low. researchgate.net | High. researchgate.net | High. researchgate.net |

The distinct physiological functions of histamine are largely determined by the differential expression patterns of its receptor subtypes across various cells and tissues. nih.govuzh.ch

H1 Receptor (H1R): H1R is ubiquitously expressed, with high levels found in smooth muscle cells (airway, vascular, and gastrointestinal), endothelial cells, lymphocytes, dendritic cells, and neurons in the central nervous system. nih.govmarkelab.comrupress.org Research using human colon-derived cell lines such as LoVo, SW480, and HT-29 has shown exclusive expression of H1R mRNA. nih.gov

H2 Receptor (H2R): The H2R is famously located on gastric parietal cells, where it mediates gastric acid secretion. markelab.com It is also expressed in cardiac muscle, mast cells, and some immune cells. conicet.gov.armarkelab.com Studies on transfected rat atrial myocytes have been used as a functional assay for H2R signaling. core.ac.uk The Caco-2 colon cell line has also been shown to express H2R mRNA. nih.gov

H3 Receptor (H3R): H3R expression is largely restricted to the central nervous system (CNS), where it acts primarily as a presynaptic autoreceptor on histaminergic neurons and as a heteroreceptor on other neurons, modulating the release of various neurotransmitters. markelab.comresearchgate.netnih.gov

H4 Receptor (H4R): The H4R is primarily expressed on cells of hematopoietic origin, including mast cells, eosinophils, basophils, T-cells, and dendritic cells, implicating it heavily in immune responses and inflammation. nih.govmarkelab.com However, its expression has also been identified on non-hematopoietic cells, such as in colon epithelial cells. nih.gov The HCT116 colon cell line expresses both H1R and H4R mRNAs. nih.gov

Table 2: Summary of Histamine Receptor Expression in Selected Tissues and Cells

| Receptor | Key Tissue/Cellular Locations | Research Cell Models |

|---|---|---|

| H1R | Smooth muscle, endothelial cells, CNS neurons, lymphocytes. nih.govmarkelab.com | HT-29, LoVo, SW480 (colon). nih.gov |

| H2R | Gastric parietal cells, cardiac muscle, mast cells. markelab.com | Transfected rat atrial myocytes, Caco-2 (colon). nih.govcore.ac.uk |

| H3R | Central Nervous System (presynaptic neurons). markelab.comnih.gov | - |

| H4R | Immune cells (mast cells, eosinophils, T-cells), colon epithelium. nih.govmarkelab.comnih.gov | HCT116 (colon). nih.gov |

Molecular Characteristics and Classification

Receptor-Mediated Signaling Pathways and Intracellular Cascades

Upon binding histamine, each receptor subtype preferentially couples to specific heterotrimeric G proteins, initiating distinct intracellular signaling cascades that translate the extracellular signal into a cellular response. researchgate.net

The selectivity of G-protein coupling is a critical determinant of the downstream signaling pathway. nih.gov

H1R primarily couples to G-proteins of the Gq/11 family. nih.govresearchgate.net This interaction activates the primary effector for this pathway. Some research also indicates that H1R can couple to Gi proteins. pnas.org

H2R classically couples to Gs proteins. nih.govresearchgate.net However, under certain conditions, such as in heterologous expression systems or specific native cells, H2R can also exhibit promiscuous coupling to Gq/11 proteins. conicet.gov.arcore.ac.uk

H3R and H4R both predominantly couple to G-proteins of the Gi/o family. mdpi.comresearchgate.net This coupling is responsible for their typically inhibitory effects on cellular function.

Table 3: Primary G-Protein Coupling of Histamine Receptors

| Receptor Subtype | Primary G-Protein Family |

|---|---|

| H1R | Gq/11. nih.govresearchgate.net |

| H2R | Gs. nih.govresearchgate.net |

| H3R | Gi/o. mdpi.comresearchgate.net |

| H4R | Gi/o. mdpi.comresearchgate.net |

The activation of specific G-proteins by histamine receptors leads to the generation of intracellular second messengers, which are small molecules that propagate and amplify the signal within the cell. nih.govwikipedia.org

H1R-Gq/11 Pathway: Activation of the Gq/11 protein stimulates the enzyme phospholipase C (PLC). researchgate.net PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) . nih.govconicet.gov.ar IP3 diffuses into the cytosol and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. mdpi.comnih.gov

H2R-Gs Pathway: Activation of the Gs protein stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP into the second messenger 3′,5′-cyclic adenosine (B11128) monophosphate (cAMP) . researchgate.netnih.gov The resulting increase in intracellular cAMP levels activates downstream effectors. cuny.edu

H3R/H4R-Gi/o Pathway: Activation of Gi/o proteins has the opposite effect on adenylyl cyclase; it inhibits the enzyme's activity. mdpi.comresearchgate.net This leads to a decrease in the intracellular concentration of cAMP , thereby suppressing cAMP-dependent signaling pathways.

The second messengers generated by histamine receptor activation trigger the final phase of the signaling cascade by modulating the activity of various downstream effector proteins.

The rise in intracellular Ca2+ and the production of DAG following H1R activation work in concert to activate members of the Protein Kinase C (PKC) family. mdpi.comresearchgate.net

The increase in cAMP from H2R activation leads to the activation of Protein Kinase A (PKA) . researchgate.netnih.govcuny.edu

Both PKA and PKC are serine/threonine kinases that phosphorylate a multitude of target proteins, altering their function and leading to the ultimate cellular response.

Beyond these classical pathways, histamine receptor signaling can also engage other important intracellular cascades, such as the mitogen-activated protein kinase (MAPK) pathway , which can be activated by GPCRs and is crucial for regulating processes like cell proliferation and differentiation. rupress.org

Downstream Signaling Molecules and Pathways

Mitogen-Activated Protein Kinases (MAPKs: ERK, p38, JNK)

The activation of histamine receptors initiates complex intracellular signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in regulating cellular processes like proliferation, differentiation, and inflammation. The specific MAPK pathway activated (ERK, p38, or JNK) often depends on the histamine receptor subtype involved.

The histamine H1 receptor (H1R) has been shown to mediate signals through multiple MAPK pathways. Activation of H1R can stimulate the protein kinase C (PKC) and MAPK signaling pathways, which are involved in nerve growth factor (NGF) synthesis and secretion. nih.gov In T cells, H1R signaling is required for the activation of p38 MAPK, a key regulator of IFN-γ expression, suggesting a critical role for the histamine-H1R interaction in guiding Th1 differentiation. jci.org Studies in various endothelial cell types have demonstrated that histamine-induced barrier dysfunction is attenuated by the inhibition of p38 MAP kinase, indicating its involvement downstream of H1R activation. nih.gov

The histamine H2 receptor (H2R) can also modulate MAPK signaling, often in an inhibitory manner. In THP-1 monocytic cells, histamine engages the H2R, leading to the activation of protein kinase A (PKA), which in turn inhibits the MEK/ERK MAPK signaling cascade and suppresses the production of TNF. researchgate.net However, some studies show that H2R can also activate the ERK1/2 pathway. portlandpress.com For instance, certain H2R inverse agonists, such as ranitidine (B14927) and tiotidine, have been found to induce ERK1/2 activation in both transfected HEK-293T cells and human gastric adenocarcinoma cells. portlandpress.com

The histamine H3 receptor (H3R), a Gi protein-coupled receptor, can also stimulate the MAPK signaling pathway. dovepress.com For example, H3R activation has been linked to the promotion of invasion and epithelial-to-mesenchymal transition in gliomas through the activation of the MEK/ERK pathway. dovepress.com

Protein Kinase A (PKA) Activation

Protein Kinase A (PKA) is a key enzyme in signaling pathways, typically activated by cyclic AMP (cAMP). Its activation is most prominently associated with the histamine H2 receptor (H2R), which is coupled to the Gs protein that stimulates adenylyl cyclase to produce cAMP. nih.govbiomedpharmajournal.org A classic example of this pathway is in gastric parietal cells, where histamine stimulation activates a cAMP-dependent PKA cascade. researchgate.net This activation of PKA is essential for the subsequent trafficking and insertion of H,K-ATPase proton pumps into the apical membrane, leading to gastric acid secretion. researchgate.net

The H2R-PKA pathway also plays a significant immunomodulatory role. Histamine can suppress TNF production in immune cells by engaging the H2R, which activates adenylyl cyclase, increases intracellular cAMP, and subsequently activates PKA. researchgate.net The necessity of PKA in this process was demonstrated by the fact that H89, a specific PKA inhibitor, prevents this TNF suppression by histamine. researchgate.net

Conversely, signaling through the Gi protein-coupled histamine H3 receptor (H3R) generally leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels, thereby inactivating the PKA pathway. dovepress.com In hepatocellular carcinoma (HCC) cells, H3R has been shown to promote malignant growth by inactivating the cAMP/PKA/CREB signaling pathway. dovepress.com Knockdown of H3R in these cells resulted in a significant upregulation of cAMP content. dovepress.com

Interestingly, PKA activation can also occur downstream of H1R signaling, which is primarily coupled to Gq/11. In bovine adrenal chromaffin cells, studies using functionally selective H1 agonists suggest that the H1R/PLC/IP/DAG/PKC signaling pathway can activate PKA downstream of cAMP formation, pointing to a potential direct activation of PKA by PKC. nih.gov

Phospholipase C (PLC) and Protein Kinase C (PKC)

The Phospholipase C (PLC) and Protein Kinase C (PKC) signaling pathway is the canonical cascade activated by the histamine H1 receptor (H1R), which couples to Gq/11 G-proteins. jci.orgmdpi.com Upon histamine binding, H1R activation stimulates PLC, which hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol-1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). jci.orgbiomedpharmajournal.org IP3 triggers the release of calcium from intracellular stores, while DAG activates PKC. jci.orgbiomedpharmajournal.org

This H1R-PLC-PKC pathway is integral to many of histamine's physiological effects. For example, the stimulation of nerve growth factor (NGF) production by histamine involves the activation of H1R and a Ca2+-dependent PKC. nih.gov Furthermore, research using selective H1 agonists has shown that H1-mediated activation of tyrosine hydroxylase, the rate-limiting enzyme in catecholamine synthesis, involves both PKA and PKC. nih.gov In some endothelial cell models, however, inhibiting PKC alone did not affect the histamine-induced decrease in transendothelial electrical resistance, suggesting the involvement of multiple redundant signaling pathways. nih.gov

While H1R is the primary histamine receptor linked to PLC/PKC, other receptors can interact with this pathway. The Gi protein-coupled H3 receptor's βγ-subunits can be involved in activating PLCβ. dovepress.com Additionally, PKC can exert regulatory effects on other histamine receptor pathways. In human promyelocytic HL-60 cells, direct activation of PKC with phorbol (B1677699) esters was found to significantly inhibit the histamine-induced increase in cytosolic Ca2+, an effect mediated by the H2 receptor in these cells. aai.org This suggests a negative feedback mechanism where PKC, potentially activated by other Gq-coupled receptors, can modulate H2R signaling. aai.org

Nuclear Factor-kappa B (NF-κB) Activation

Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that regulates inflammatory responses, and its activation is a known consequence of histamine receptor signaling. karger.com Histamine can specifically activate NF-κB, which in turn modulates inflammatory reactions by initiating the transcription of numerous proinflammatory genes. nih.gov

The histamine H1 receptor (H1R) is primarily responsible for mediating NF-κB activation. jiaci.orglymphosign.com Studies have shown that H1R activation can lead to the activation of NF-κB. jci.orgjiaci.org In human umbilical vein endothelial cells (HUVEC), histamine alone is a weak stimulant of NF-κB translocation, but it significantly enhances the NF-κB activation induced by bacterial lipopolysaccharide (LPS). nih.gov This potentiating effect is completely abolished by an H1R antagonist, confirming the receptor's role. nih.gov The ability of histamine to up-regulate the expression of Toll-like receptors (TLR2 and TLR4) on these cells may contribute to this enhanced sensitivity and amplified NF-κB response. nih.gov

In bovine rumen epithelial cells, histamine treatment significantly increases the activity of IKKβ and the phosphorylation of IκBα, key steps in the activation of the NF-κB pathway. karger.com This leads to increased expression of NF-κB p65 and subsequently elevates the levels of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. karger.com Mast cells, which release histamine, can also influence their microenvironment through an NF-κB-dependent mechanism, highlighting a feedback loop in inflammatory and immune responses. nih.gov

Receptor Ligand Interactions and Pharmacological Tool Development

Agonist and Antagonist Studies in In Vitro and Ex Vivo Models

The pharmacological characterization of histamine receptor subtypes relies heavily on studies using selective agonists and antagonists in various experimental models. These models range from in vitro systems, such as cultured cell lines expressing recombinant receptors, to ex vivo tissue preparations that maintain the receptors in a more physiological context.

Ex vivo platforms are invaluable for studying receptor function. One such platform uses Xenopus laevis oocytes heterologously expressing human histamine receptors (H1R, H2R, H3R, H4R). mdpi.com Using an electrophysiological readout, this system allows for the functional measurement of ligand interactions, as demonstrated by the ability of the H4R antagonist JNJ 7777120 to inhibit histamine-induced currents in oocytes co-expressing the receptor. mdpi.com Another common ex vivo model is the isolated guinea pig ileum, which is used to assess the antagonist activity of compounds at H1R and H3R by measuring their ability to inhibit histamine-induced tissue contractions. mdpi.com

In vitro studies using cell lines are fundamental for determining the direct effects of ligands. For instance, the H4R agonists clozapine (B1669256) and JNJ28610244 were shown to significantly decrease the clonogenic proliferation of human melanoma cells in vitro, an effect that was blocked by the H4R antagonist JNJ7777120. oncotarget.com Similarly, the antagonist profile of a compound like A-940894 was assessed in vitro by measuring its ability to block histamine-induced intracellular calcium mobilization in cell lines co-expressing H4 receptors. nih.gov

Combining in vitro and ex vivo/in vivo approaches provides a comprehensive understanding. The effects of selective H3 and H4 receptor agonists on gastric mucosal defense have been investigated in conscious rats. nih.gov After first checking the affinities of the ligands in transfected HEK 293T cells (in vitro), researchers found that the selective H3R agonist immethridine protected against HCl-induced gastric lesions, while selective H4R agonists exacerbated the damage. nih.gov Another study characterized the new H4R agonist VUF 8430, showing it induced chemotaxis of monocyte-derived dendritic cells (ex vivo) but, unlike the H2R agonist 4-methylhistamine, caused only weak gastric acid secretion in anesthetized rats (in vivo). nih.gov

| Compound | Type | Target Receptor | Model | Observed Effect | Reference |

|---|---|---|---|---|---|

| JNJ 7777120 | Antagonist | H4R | Xenopus laevis oocytes | Inhibited histamine-induced currents | mdpi.com |

| Clozapine | Agonist | H4R | Human melanoma cells (in vitro) | Decreased clonogenic proliferation | oncotarget.com |

| Immethridine | Agonist | H3R | Conscious rat (gastric lesion model) | Reduced HCl-induced gastric lesions | nih.gov |

| VUF10460 | Agonist | H4R | Conscious rat (gastric lesion model) | Enhanced HCl-induced gastric lesions | nih.gov |

| VUF 8430 | Agonist | H4R | Monocyte-derived dendritic cells (ex vivo) | Induced chemotaxis | nih.gov |

| A-940894 | Antagonist | H4R | Recombinant cell lines (in vitro) | Blocked histamine-induced calcium mobilization | nih.gov |

Binding Affinity and Selectivity Research for Receptor Ligands

The development of pharmacological tools and potential therapeutics requires a thorough investigation of the binding affinity (how strongly a ligand binds) and selectivity (how well a ligand distinguishes between receptor subtypes) of chemical compounds. This research is typically conducted using radioligand binding competition studies in membrane preparations from cells expressing a specific recombinant histamine receptor subtype.

High affinity and selectivity are desired properties for research tools. The antagonist A-940894, for example, was found to bind with high affinity to human and rat H4 receptors, with Kᵢ values of 71 nM and 7.6 nM, respectively. nih.gov Crucially, it was over 50-fold selective for the human H4R versus other histamine receptor subtypes. nih.gov Similarly, research into conformationally rigid histamine analogues with a bicyclo[3.1.0]hexane scaffold led to the identification of compound 7 , which showed a potent binding affinity for H3R (Kᵢ = 5.6 nM) and over 100-fold selectivity for H3R over H4R (Kᵢ = 602 nM). mdpi.com

Selectivity can be challenging to achieve, particularly between the H3 and H4 receptors due to their structural similarities. mdpi.comnih.gov For instance, the potent H3R antagonist 3 (Kᵢ = 3.6 nM) had only about 10-fold selectivity over H4R. mdpi.com Some ligands, like immepip, are known to be mixed H3/H4 receptor agonists. nih.gov The development of truly selective ligands is critical for elucidating the distinct physiological roles of each receptor. Radioligand binding studies showed that immethridine was a highly selective agonist for rat H3 receptors, while VUF10460 displayed approximately 50-fold selectivity for the rat H4 receptor over the H3 receptor. nih.gov

The molecular basis for affinity and selectivity is an area of active structural research. While H3R and H4R have a high affinity for histamine (in the nM range), H1R and H2R bind it with lower affinity (in the µM range). nih.gov The high affinity of the antagonist doxepin (B10761459) for H1R (Kᵢ = 2.3-2.4 nM) has been characterized, although it also binds to several other aminergic receptors, making it non-selective. kyoto-u.ac.jp Understanding the specific interactions within the receptor's binding pocket that determine a ligand's affinity and subtype selectivity is key to designing more effective and specific drugs. nih.gov

| Compound | hH3R (Kᵢ, nM) | hH4R (Kᵢ, nM) | rH3R (Kᵢ, nM) | rH4R (Kᵢ, nM) | Selectivity (H4/H3) | Reference |

|---|---|---|---|---|---|---|

| A-940894 | >3800 | 71 | >1000 | 7.6 | >53-fold (human) | nih.gov |

| Compound 7 | 5.6 | 602 | - | - | ~107-fold | mdpi.com |

| Immethridine | - | - | 1.5 | 4130 | ~2753-fold (rat) | nih.gov |

| Methimepip | - | - | 1.1 | 1070 | ~973-fold (rat) | nih.gov |

| VUF10460 | - | - | 1500 | 31 | ~0.02-fold (rat, H4 selective) | nih.gov |

| VUF 8430 | 150 | 11 | 12 | 29 | - | nih.gov |

| Doxepin | 2.3-2.4 | - | - | - | Non-selective | kyoto-u.ac.jp |

Note: A lower Kᵢ value indicates higher binding affinity. Selectivity is shown as a ratio of Kᵢ values; a ratio > 1 indicates selectivity for H3R, while a ratio < 1 indicates selectivity for H4R.

Cellular and Molecular Actions of Histamine Hydrochloride in Non Clinical Research Models

Neurobiological Research Models

In the realm of neurobiology, histamine (B1213489) is recognized as a key neurotransmitter and neuromodulator, with its neurons originating in the tuberomammillary nucleus (TMN) of the hypothalamus and projecting throughout the brain. nih.govnih.govhelsinki.fi The use of histamine hydrochloride in research models allows for the precise investigation of its effects on neural circuits and functions.

This compound is instrumental in studies dissecting the mechanisms of histaminergic neurotransmission. As a neurotransmitter, histamine can induce fast excitatory postsynaptic potentials in certain neurons, suggesting it can activate ligand-gated channels. nih.gov More broadly, it functions as a neuromodulator, with its release from a limited number of neurons influencing the excitability of target cells across the brain. nih.gov This neuromodulatory role is largely mediated through G protein-coupled receptors (H1, H2, H3, and H4), which trigger slower transmission mechanisms involving intracellular second messengers. nih.govwikipedia.org

Research has demonstrated that histamine can modulate the release of several other neurotransmitters, including acetylcholine, serotonin, noradrenaline, dopamine (B1211576), glutamate, and GABA, primarily through the presynaptic H3 receptor, which acts as both an autoreceptor and a heteroreceptor. researchgate.netmdpi.com This highlights histamine's integral role in a complex network of neural communication. physiology.org

The histaminergic system is a critical regulator of the sleep-wake cycle. jiaci.org Histaminergic neurons in the TMN are most active during wakefulness, promoting arousal, and their activity decreases during relaxation and ceases during sleep. wikipedia.orgnih.gov Studies using research models show that histamine administration induces wakefulness. nih.govresearchgate.net This effect is primarily mediated by the H1 receptor. nih.govnih.gov The onset of sleep is linked to the inhibition of these histaminergic neurons. nih.gov

Histamine also plays a significant role in cognitive functions such as learning and memory. jiaci.orgnih.gov Pharmacological studies in animal models have shown that activating histamine signaling can enhance memory consolidation and retrieval. nih.gov Conversely, local application of histamine that reduces cholinergic tone via H3 receptors can lead to learning difficulties and cognitive impairment in models. jiaci.org

In studies of synaptic plasticity, histamine has been shown to have complex, age-dependent effects. For instance, in developing corticostriatal synapses, histamine can facilitate NMDA receptor-dependent long-term potentiation (LTP) during a specific postnatal period via H3 receptors. nih.govfrontiersin.orgnih.gov However, at later developmental stages, it can inhibit synaptic plasticity through the same receptor. nih.govnih.govjneurosci.org This suggests that histamine's influence on the strengthening or weakening of synaptic connections is highly contextual and crucial for the proper development of neural circuits. nih.govnih.gov

Role in Central Nervous System Pathways (e.g., sleep/wake regulation, cognitive function in models)

Immunological and Inflammatory Research Models

This compound is extensively used in models to explore its dual role in immunity and inflammation. It is a key mediator in local immune responses and can influence both innate and adaptive immunity. wikipedia.orgnih.govnih.gov

Histamine influences a wide array of immune cells, including macrophages, dendritic cells (DCs), T lymphocytes, and B lymphocytes, many of which express histamine receptors. researchgate.netnih.gov Its effects can be either pro-inflammatory or regulatory, depending on the context and the specific histamine receptor activated. nih.govnih.gov For example, histamine can modulate the production of cytokines, such as promoting the release of pro-inflammatory IL-6 from lung macrophages via the H1 receptor, while inhibiting the production of pro-inflammatory cytokines like TNF-α and IL-12 from macrophages through the H2 receptor. nih.gov

In adaptive immunity, histamine directly regulates the balance between Th1 and Th2 lymphocyte responses. nih.govresearchgate.net It promotes Th1 responses via the H1 receptor and inhibits both Th1 and Th2 responses through the H2 receptor. nih.gov Histamine also influences antigen-presenting cells like DCs, affecting their maturation and cytokine production, which in turn shapes the T-cell response. nih.govarchivesofmedicalscience.com

This compound has been shown to modulate the activity of Natural Killer (NK) cells, which are part of the innate immune system and are vital for eliminating malignant and virus-infected cells. patsnap.com Research indicates that histamine can protect NK cells from inhibition by reactive oxygen species (ROS) produced by monocytes and macrophages. patsnap.comnih.govoup.com This protective effect allows NK cells to maintain their cytotoxic efficacy. patsnap.com

Studies have demonstrated that histamine enhances NK cell-mediated cytotoxicity, an effect mediated by H2 receptors. asm.orgnih.govoup.com In some in vitro models, the presence of monocytes is necessary for histamine to enhance NK cell activity. oup.com The combination of histamine dihydrochloride (B599025) with cytokines like Interleukin-2 (IL-2) has been shown to synergistically activate NK cell cytotoxicity. nih.govnih.govmedicaljournalssweden.se This is attributed to histamine's ability to inhibit the production of immunosuppressive ROS, thereby augmenting the immune-promoting properties of IL-2. nih.govnih.gov In murine models, histamine has been shown to enhance the clearance of NK-cell-sensitive tumor cells and to play a role in NK cell-dependent protection against certain viral infections. asm.orgnih.govasm.org However, other research has shown that histamine can also down-regulate ligands on tumor cells that are recognized by NK cells, potentially reducing the tumor cells' susceptibility to NK cell-mediated killing. nih.gov

Table 1: Summary of this compound Effects on Natural Killer (NK) Cell Activity in Non-Clinical Models

Modulation of Innate and Adaptive Immune Cell Function

T Lymphocyte Responses (Th1, Th2, Th17, Treg)

Th1 and Th2 Cell Polarization:

Histamine differentially regulates the balance between Th1 and Th2 cells, a critical aspect of the adaptive immune response. researchgate.net Th1 cells are primarily involved in cellular immunity, producing cytokines like interferon-gamma (IFN-γ), which are crucial for combating intracellular pathogens. conicet.gov.ar In contrast, Th2 cells orchestrate humoral immunity and are key players in allergic responses, secreting cytokines such as interleukin-4 (IL-4) and IL-5. frontiersin.org

Non-clinical studies have demonstrated that histamine, acting through the H1 receptor (H1R) , tends to promote Th1-type responses. researchgate.netarchivesofmedicalscience.com H1R stimulation on Th1 cells enhances their proliferation and increases the production of IFN-γ. researchgate.netarchivesofmedicalscience.com Conversely, the activation of the H2 receptor (H2R) on both Th1 and Th2 cells generally leads to an inhibitory effect, downregulating their functions. researchgate.netkarger.com Specifically, H2R activation can suppress the secretion of IL-4 by Th2 cells. karger.com This differential expression and signaling of H1R and H2R on Th1 and Th2 cells respectively, allows histamine to fine-tune the adaptive immune response. researchgate.net

Th17 and Treg Cell Modulation:

Emerging research indicates that histamine also influences the activity of Th17 and Treg cells. Th17 cells, characterized by the production of IL-17, are implicated in autoimmune and inflammatory conditions. frontiersin.org Some studies suggest that histamine can induce the expression of IL-17 in Th17 cells under certain inflammatory conditions. researchgate.net On the other hand, Treg cells are crucial for maintaining immune tolerance and preventing excessive immune reactions. Histamine, particularly through H2R activation, can interfere with the suppressive function of Treg cells, thereby influencing peripheral antigen tolerance. researchgate.net

The table below summarizes the primary effects of histamine on different T lymphocyte subsets based on receptor activation.

| T Lymphocyte Subset | Histamine Receptor | Primary Effect in Non-Clinical Models |

| Th1 Cells | H1R | Enhances proliferation and IFN-γ production. researchgate.netarchivesofmedicalscience.com |

| H2R | Inhibits Th1 responses. researchgate.net | |

| Th2 Cells | H2R | Inhibits Th2 responses and IL-4 secretion. researchgate.netkarger.com |

| Th17 Cells | - | May induce IL-17 expression. researchgate.net |

| Treg Cells | H2R | Can interfere with suppressive functions. researchgate.net |

Macrophage and Dendritic Cell Modulation

This compound significantly modulates the function of key antigen-presenting cells (APCs) like macrophages and dendritic cells (DCs), thereby influencing the initiation and direction of the immune response. researchgate.netconicet.gov.ar These cells express all four types of histamine receptors, allowing for a complex regulation of their activity. conicet.gov.ar

Dendritic Cells (DCs):

Histamine's effect on DCs is multifaceted, impacting their differentiation, maturation, antigen-presenting capacity, and ability to prime T cell responses. conicet.gov.ar

Differentiation and Maturation: During the differentiation of monocytes into DCs, histamine acting on H1R and H3R promotes the production of pro-inflammatory cytokines and enhances their capacity to prime Th1 cells. conicet.gov.ar Conversely, H2R activation suppresses the antigen-presenting capacity of DCs and promotes the production of the anti-inflammatory cytokine IL-10, which favors the development of Th2 cells. conicet.gov.ar

Chemotaxis: Histamine induces chemotaxis of immature DCs, primarily through the activation of H1R and H3R . conicet.gov.ar The H4 receptor (H4R) has also been shown to mediate DC migration. archivesofmedicalscience.com

Cytokine Production: Histamine can inhibit the production of pro-inflammatory cytokines such as IL-1, IL-12, and TNF-α by monocytes and DCs, while enhancing the production of IL-10. archivesofmedicalscience.com This modulation of the cytokine profile can shift the immune response towards a Th2 phenotype. conicet.gov.ar

Macrophages:

Histamine also exerts significant immunomodulatory effects on macrophages. It can influence their cytokine production and activation state. conicet.gov.ar For instance, histamine has been shown to inhibit the release of the pro-inflammatory cytokine TNF from alveolar macrophages, an effect mediated by H2 and H3 receptors. aai.org This inhibition is associated with an increased production of the anti-inflammatory cytokine IL-10. aai.org

The following table summarizes the key modulatory effects of histamine on macrophages and dendritic cells.

| Cell Type | Histamine Receptor | Primary Effect in Non-Clinical Models |

| Dendritic Cells (Immature) | H1R, H3R | Induces chemotaxis. conicet.gov.ar |

| H1R, H3R | Promotes Th1 priming activity. conicet.gov.ar | |

| H2R | Suppresses antigen-presenting capacity, enhances IL-10 production, induces Th2 polarization. conicet.gov.ar | |

| H4R | Mediates migration. archivesofmedicalscience.com | |

| Macrophages | H2R, H3R | Inhibits TNF release. aai.org |

| - | Enhances IL-10 production. archivesofmedicalscience.comaai.org |

Mast Cell and Basophil Interactions

Mast cells and basophils are the primary storage sites of histamine in most tissues and play a central role in allergic and inflammatory reactions. archivesofmedicalscience.com Histamine itself can interact with these cells, creating a feedback loop that modulates their activity. karger.com

Mast Cells:

Histamine is a chemoattractant for mast cells, meaning it can recruit them to sites of inflammation. conicet.gov.ar This chemotactic response is primarily mediated by the H4 receptor (H4R) . mdpi.com Studies using H4R-deficient mice have shown that their mast cells lose the ability to migrate in response to histamine. mdpi.com Activation of H4R on mast cells can also lead to an increase in intracellular calcium. archivesofmedicalscience.com Interestingly, while H4R is crucial for chemotaxis, it does not appear to be directly involved in IgE-dependent mast cell degranulation. karger.com However, H4R activation can induce the production of various pro-inflammatory cytokines and chemokines in mast cells, such as IL-6 and TNF-α. researchgate.net

Basophils:

Similar to mast cells, basophils are a major source of histamine. conicet.gov.ar Histamine can act on basophils to regulate their function. Activation of the H2 receptor (H2R) on basophils has an inhibitory effect, leading to a reduction in both histamine release and the secretion of cytokines. karger.com This suggests a negative feedback mechanism where histamine can limit its own release from basophils.

The table below outlines the key interactions of histamine with mast cells and basophils.

| Cell Type | Histamine Receptor | Primary Effect in Non-Clinical Models |

| Mast Cells | H4R | Mediates chemotaxis. mdpi.com |

| H4R | Induces cytokine and chemokine release. researchgate.net | |

| Basophils | H2R | Inhibits histamine release and cytokine secretion. karger.com |

Eosinophil Chemotaxis and Degranulation

This compound has been shown to directly influence the function of eosinophils, key effector cells in allergic inflammation. nih.gov Its effects include the induction of chemotaxis and the modulation of degranulation. karger.comnih.gov

Eosinophil Chemotaxis:

Histamine is a known chemoattractant for eosinophils, drawing these cells to sites of allergic inflammation. jiaci.org This chemotactic effect is primarily mediated by the H4 receptor (H4R) . archivesofmedicalscience.comjiaci.org Activation of H4R on eosinophils leads to a cascade of intracellular events, including actin polymerization, changes in cell shape, and an increase in intracellular calcium, all of which are necessary for cell migration. conicet.gov.arnih.gov Studies have demonstrated that selective H4R antagonists can block histamine-induced eosinophil chemotaxis. archivesofmedicalscience.com While H4R is the main receptor involved, some studies suggest that at low concentrations, histamine may enhance eosinophil chemotaxis via the H1 receptor (H1R) , whereas high concentrations can inhibit it through the H2 receptor (H2R) . jiaci.org

Eosinophil Degranulation:

Histamine's effect on eosinophil degranulation, the release of inflammatory mediators, is also receptor-dependent. Activation of the H2 receptor (H2R) has been shown to inhibit the degranulation of human eosinophils. karger.com

The following table summarizes the effects of histamine on eosinophil functions.

| Eosinophil Function | Histamine Receptor | Primary Effect in Non-Clinical Models |

| Chemotaxis | H4R | Induces chemotaxis, cell shape change, and upregulation of adhesion molecules. conicet.gov.arnih.gov |

| H1R | May enhance chemotaxis at low concentrations. jiaci.org | |

| H2R | May inhibit chemotaxis at high concentrations. jiaci.org | |

| Degranulation | H2R | Inhibits degranulation. karger.com |

Studies on Cytokine and Chemokine Release

This compound is a potent modulator of cytokine and chemokine release from various immune cells, thereby orchestrating the nature and intensity of inflammatory responses. conicet.gov.arjiaci.org These effects are mediated through the differential activation of its four receptor subtypes.

Histamine's influence on the cytokine network is complex, often leading to a shift in the balance between pro-inflammatory and anti-inflammatory signals. For instance, in alveolar macrophages, histamine can inhibit the release of the pro-inflammatory cytokine TNF-α while stimulating the production of the anti-inflammatory cytokine IL-10. aai.org This effect is mediated through H2 and H3 receptors. aai.org

In dendritic cells, histamine signaling through H1R and H3R can promote the production of pro-inflammatory cytokines, while H2R activation enhances IL-10 production. conicet.gov.ar In human mast cells, H4R activation mediates the release of a range of cytokines and chemokines, including IL-6 and various chemokines that attract other immune cells. archivesofmedicalscience.com

Furthermore, histamine can induce the production of chemokines in various tissues. For example, in explant cultures of human nasal mucosa, histamine acting via H1R can stimulate the release of CC chemokines like RANTES and eotaxin, which are potent chemoattractants for eosinophils and other leukocytes. jiaci.org

The table below provides a summary of histamine's effects on cytokine and chemokine release in different cell types.

| Cell Type | Histamine Receptor | Effect on Cytokine/Chemokine Release in Non-Clinical Models |

| Alveolar Macrophages | H2R, H3R | Inhibits TNF-α release, stimulates IL-10 production. aai.org |

| Dendritic Cells | H1R, H3R | Promotes pro-inflammatory cytokine production. conicet.gov.ar |

| H2R | Enhances IL-10 production. conicet.gov.ar | |

| Human Mast Cells | H4R | Mediates release of cytokines (e.g., IL-6) and chemokines. archivesofmedicalscience.com |

| Nasal Mucosa | H1R | Induces release of CC chemokines (RANTES, eotaxin). jiaci.org |

Cell Migration and Chemotaxis Research

This compound is a significant chemoattractant for a variety of immune cells, playing a crucial role in their recruitment to sites of inflammation and immune responses. conicet.gov.arjiaci.org This process, known as chemotaxis, is fundamental to the initiation and propagation of inflammation.

Histamine's chemotactic effects are cell-type specific and mediated by different histamine receptors.

Eosinophils and Mast Cells: Histamine is a well-established chemoattractant for both eosinophils and mast cells. conicet.gov.ar The primary receptor mediating this effect is the H4 receptor (H4R) . conicet.gov.armdpi.com Activation of H4R on these cells initiates signaling pathways that lead to cytoskeletal rearrangement and directed cell movement. conicet.gov.ar

T Lymphocytes: Histamine can also directly influence the migration of T lymphocytes. In vitro studies have shown that histamine stimulates T cell migration, an effect mediated by both H1R and H4R . nih.gov

Dendritic Cells: Immature dendritic cells are attracted by histamine, a process driven by the activation of H1R and H3R . conicet.gov.ar

Neutrophils: In contrast to its chemoattractant effect on other immune cells, histamine has been shown to inhibit neutrophil chemotaxis and activation, an effect mediated by the H2 receptor (H2R) . conicet.gov.ar

The table below summarizes the chemotactic effects of histamine on various immune cells.

| Cell Type | Histamine Receptor(s) | Effect on Migration/Chemotaxis in Non-Clinical Models |

| Eosinophils | H4R (primary), H1R | Induces chemotaxis. conicet.gov.arjiaci.org |

| Mast Cells | H4R | Induces chemotaxis. conicet.gov.armdpi.com |

| T Lymphocytes | H1R, H4R | Stimulates migration. nih.gov |

| Dendritic Cells (Immature) | H1R, H3R | Induces chemotaxis. conicet.gov.ar |

| Neutrophils | H2R | Inhibits chemotaxis. conicet.gov.ar |

Gastrointestinal System Research Models (mechanistic studies only)

In the gastrointestinal (GI) tract, this compound is a key signaling molecule involved in the regulation of several physiological processes, including gastric acid secretion, mucosal immune responses, and intestinal motility. drugbank.comjnmjournal.org Mechanistic studies in non-clinical models have elucidated the roles of different histamine receptors in these functions. All four histamine receptors, with the exception of H3R which is not typically found in the human gut, are expressed in the GI tract. researchgate.netjnmjournal.org

Gastric Acid Secretion: One of the most well-characterized roles of histamine in the GI system is its stimulation of gastric acid secretion. drugbank.com Histamine, released from enterochromaffin-like (ECL) cells in the stomach lining, acts on H2 receptors located on parietal cells, leading to the secretion of hydrochloric acid. drugbank.comlymphosign.com

Modulation of GI Motility and Secretion: Histamine can influence intestinal muscle contraction and mucosal ion secretion. drugbank.comjnmjournal.org Activation of H1 receptors can lead to smooth muscle contraction. drugbank.com The overproduction of histamine by mast cells in the gut has been implicated in diarrhea due to increased neuronal secretomotor function. jnmjournal.org

Immune and Inflammatory Responses: Histamine plays a significant role in modulating inflammation within the gut. researchgate.net The expression of H1R and H2R is reportedly upregulated in the intestinal tissues of irritable bowel syndrome (IBS) models. jnmjournal.org H1R activation is generally associated with pro-inflammatory effects, such as promoting Th1 cell proliferation, while H2R activation tends to have anti-inflammatory consequences. jnmjournal.org The H4 receptor , expressed on various immune cells within the gut lamina propria, also contributes to immunomodulatory effects. jnmjournal.org For instance, in models of colitis, histamine appears to increase neutrophil infiltration, likely through an H4R-mediated pathway. mdpi.com

The table below summarizes the mechanistic roles of histamine in the gastrointestinal system based on receptor activation.

| Gastrointestinal Function | Histamine Receptor | Mechanistic Role in Non-Clinical Models |

| Gastric Acid Secretion | H2R | Stimulates acid secretion from parietal cells. drugbank.comlymphosign.com |

| Intestinal Motility | H1R | Can induce smooth muscle contraction. drugbank.com |

| Mucosal Inflammation | H1R | Mediates pro-inflammatory effects (e.g., Th1 proliferation). jnmjournal.org |

| H2R | Mediates anti-inflammatory effects (e.g., suppression of pro-inflammatory cytokines). jnmjournal.org | |

| H4R | Contributes to immunomodulation and may increase neutrophil infiltration in colitis. jnmjournal.orgmdpi.com |

Cardiovascular System Research Models (mechanistic studies only)

This compound exerts complex and multifaceted effects on the cardiovascular system, mediated primarily through the H1 and H2 histamine receptors located on cardiomyocytes, with H3 and H4 receptors playing a modulatory role, often on neuronal cells within the heart. nih.govdroracle.ai Mechanistic studies in various non-clinical models have elucidated the distinct and sometimes opposing actions of histamine on cardiac function.

Stimulation of H2 receptors consistently leads to positive inotropic (increased force of contraction) and chronotropic (increased heart rate) effects. nih.govfrontiersin.org This is primarily achieved through the activation of adenylyl cyclase, which increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). frontiersin.orglymphosign.com The rise in cAMP activates Protein Kinase A (PKA), which then phosphorylates key proteins involved in calcium handling, such as the L-type calcium channel and phospholamban, leading to enhanced calcium influx and sarcoplasmic reticulum calcium uptake, respectively. frontiersin.org This H2-mediated pathway is responsible for increasing the sinus rate and can restore automaticity in quiescent heart tissue. ahajournals.org

The actions of H1 receptor stimulation are more variable and species-dependent. nih.govmdpi.com In some models, H1 activation leads to a positive inotropic effect, while in others, it causes a decrease in contractile force. nih.gov H1 receptors can couple to the Gq/11 protein, activating phospholipase C and increasing intracellular calcium. nih.gov Electrophysiologically, H1 receptor stimulation is predominantly associated with a slowing of atrioventricular (AV) conduction (a negative dromotropic effect). ahajournals.org This can prolong the P-R interval on an electrocardiogram. ahajournals.org In some preparations, H1 activation can also prolong the action potential duration by inhibiting repolarizing potassium currents. mdpi.com

H3 and H4 receptors are found mainly on nerve terminals within the heart and are not typically located on cardiomyocytes. nih.gov Their activation generally modulates the release of other neurotransmitters, such as norepinephrine (B1679862) from sympathetic nerves, thereby indirectly influencing cardiac function. nih.gov For instance, H3 receptor activation can be cardioprotective by limiting norepinephrine release during ischemia. frontiersin.org

The arrhythmogenic potential of histamine is linked to these receptor-mediated effects. H2 stimulation can lead to tachycardia and increased ventricular automaticity, while H1 stimulation's effect on AV conduction can contribute to heart block. nih.govahajournals.org Furthermore, some antihistamines have been shown to cause arrhythmias by blocking cardiac potassium channels, specifically the IKr current encoded by the HERG gene, which is crucial for ventricular repolarization. nih.govjiaci.orgresearchgate.net

Table 1: Mechanistic Effects of Histamine Receptor Stimulation in Cardiovascular Models

| Receptor | Primary Location | Key Signaling Pathway | Primary Electrophysiological/Mechanical Effect | Reference |

|---|---|---|---|---|

| H1 Receptor | Cardiomyocytes, AV Node | Gq/11 -> Phospholipase C -> ↑ Intracellular Ca2+ | Slows AV conduction (negative dromotropy); variable inotropic effects. | nih.govahajournals.orgmdpi.com |

| H2 Receptor | Cardiomyocytes, Sinus Node | Gs -> Adenylyl Cyclase -> ↑ cAMP -> PKA activation | Increases heart rate (positive chronotropy) and contractility (positive inotropy). | nih.govfrontiersin.orgahajournals.org |

| H3 Receptor | Presynaptic Nerve Terminals | Gi -> Inhibition of neurotransmitter release | Modulates norepinephrine release, can be cardioprotective. | nih.govfrontiersin.org |

| H4 Receptor | Neuronal & Immune Cells in Heart | Gi -> Inhibition of adenylyl cyclase | Modulates inflammation and neurotransmitter release. | nih.govnih.gov |

Other Cellular and Tissue Models

Bone Marrow Stromal Cell Responses

In non-clinical research, bone marrow stromal cells (BMSCs), also known as mesenchymal stem cells, have been shown to respond directly to histamine. Studies have demonstrated that human BMSCs express H1, H2, and H4 histamine receptors, with a notable absence of H3 receptors. nih.govoup.com

Upon stimulation with histamine, human BMSCs exhibit a significant increase in the production and secretion of Interleukin-6 (IL-6). nih.govoup.com This response is primarily mediated through the H1 receptor. The use of H1 receptor antagonists can blunt, though not completely eliminate, the IL-6 secretion induced by activated mast cells, suggesting that while histamine is a major contributor, other mast cell-derived factors are also involved. nih.gov

The molecular mechanism underlying this effect involves the activation of several mitogen-activated protein kinase (MAPK) pathways. Specifically, Western blot analyses have identified the phosphorylation and thus activation of p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK) as crucial steps in the signaling cascade following H1 receptor stimulation by histamine. nih.govoup.com This histamine-induced IL-6 production has functional consequences, as it can enhance the anti-apoptotic effects of BMSCs on neutrophil granulocytes. nih.govoup.com Given that mast cells, a major source of histamine, are present in the bone marrow, this interaction represents a physiological mechanism for regulating hematopoiesis and immune responses within the bone marrow niche. biorxiv.orgnih.gov

Table 2: Histamine's Effect on Human Bone Marrow Stromal Cells (BMSCs)

| Feature | Description | Reference |

|---|---|---|

| Receptor Expression | H1, H2, and H4 receptors are expressed. H3 is absent. | nih.govoup.com |

| Primary Response | Increased production and secretion of Interleukin-6 (IL-6). | nih.govoup.com |

| Mediating Receptor | Primarily the H1 receptor. | nih.gov |

| Intracellular Signaling | Activation of p38, ERK, and JNK MAP kinase pathways. | nih.govoup.com |

| Functional Outcome | Enhanced IL-6-dependent anti-apoptotic effect on neutrophils. | nih.govoup.com |

Epithelial Cell Interactions

This compound significantly interacts with various epithelial cells, including those in the conjunctiva and airways, modulating inflammatory responses and barrier function. These interactions are primarily mediated by H1, H2, and H4 receptors expressed on epithelial cells. nih.govbohrium.com

In human conjunctival epithelial cells, histamine stimulation triggers a pro-inflammatory response characterized by the dose-dependent secretion of cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8). arvojournals.orgscite.aikarger.com This effect is mediated through the H1 receptor, as H1 antagonists potently inhibit this cytokine release, while H2 and H3 antagonists are ineffective. scite.aikarger.com Similarly, in human conjunctival fibroblasts, histamine induces the production of IL-1, IL-6, and IL-8 and increases the expression of Intercellular Adhesion Molecule-1 (ICAM-1). tandfonline.com

Histamine also impacts the physical integrity of the epithelial barrier. In airway epithelial cells, histamine can transiently increase paracellular permeability. nih.govphysiology.org This is achieved by disrupting E-cadherin-based cell adhesion at the adherens junctions. physiology.org In some models, histamine has been shown to reduce the expression of tight junction proteins like ZO-1. nih.gov In mouse colonic epithelial cells, histamine acting via the H4 receptor can reduce transepithelial electrical resistance (TEER), indicating a compromise in barrier function that may promote inflammation. bohrium.com This disruption of the epithelial barrier can have significant functional consequences, such as increasing the susceptibility of the epithelium to infection. physiology.org

Table 3: Summary of Histamine Interactions with Epithelial Cells

| Cell Type | Receptor(s) Involved | Key Cellular Response | Functional Consequence | Reference |

|---|---|---|---|---|

| Human Conjunctival Epithelial Cells | H1 | Increased secretion of IL-6 and IL-8. | Pro-inflammatory response. | arvojournals.orgscite.aikarger.com |

| Human Conjunctival Fibroblasts | H1 | Increased secretion of IL-1, IL-6, IL-8; Increased ICAM-1 expression. | Pro-inflammatory response. | tandfonline.com |

| Human Airway Epithelial Cells | H1 | Disruption of E-cadherin adhesion; decreased ZO-1. | Increased paracellular permeability. | nih.govphysiology.org |

| Mouse Colonic Epithelial Cells | H4 | Reduced transepithelial electrical resistance (TEER). | Compromised barrier function. | bohrium.com |

Analytical Methodologies for Histamine and Its Metabolites in Research Settings

Chromatographic Techniques for Detection and Quantificationakademisains.gov.myekb.egtandfonline.comnih.govresearchgate.net

Chromatographic techniques are central to the analysis of histamine (B1213489) and its metabolites, offering robust methods for their separation and measurement. europa.eu These methods are well-developed, sensitive, and highly selective. frontiersin.org However, the analysis of histamine using chromatography can be challenging due to its involatile nature and the lack of a specific chromophore, often necessitating a derivatization step to enhance detection. frontiersin.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for histamine analysis, valued for its high sensitivity and wide linear range. researchgate.net It is frequently used for the separation and quantification of biogenic amines. researchgate.net European Union legislation mandates an HPLC-based method for official control of histamine in fish products. europa.eu

HPLC coupled with fluorescence detection is a widely used and highly sensitive method for histamine quantification. researchgate.netresearchgate.net This technique typically involves a derivatization step, either pre-column or post-column, to render the histamine molecule fluorescent. researchgate.netnih.gov O-phthalaldehyde (B127526) (OPA) is a common derivatizing agent that reacts with histamine to form a fluorescent product. researchgate.netresearchgate.netnih.gov This method has been successfully applied to various biological samples, including fish tissues and human urine. researchgate.netnih.gov

For instance, a validated HPLC method with fluorescence detection for histamine in fish involved online derivatization with OPA, achieving an average recovery of 96% and a coefficient of variation of less than 8%. researchgate.net Another study utilized 9-fluorenylmethyl chloroformate (FMOC-Cl) as a derivatizing agent for HPLC analysis. frontiersin.orgresearchgate.net

Table 1: Examples of HPLC-Fluorescence Detection Methods for Histamine

| Derivatizing Agent | Sample Matrix | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Reference |

| O-phthalaldehyde (OPA) | Fish | 345 | 445 | Not Specified | researchgate.net |

| O-phthalaldehyde (OPA) | Rat Tissues | 353 | 451 | 250 pg/sample | researchgate.net |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Fish (Mackerel) | 267 | 314 | Not Specified | frontiersin.org |

| O-phthalaldehyde (OPA) | Fish | 350 | 450 | Not Specified | researchgate.net |

HPLC with ultraviolet (UV) detection is another established method for histamine analysis. europa.eu While histamine itself has weak UV absorption, derivatization with agents like dansyl chloride can produce strong chromophores suitable for UV detection. europa.euwaters.com An alternative approach involves indirect UV detection, where a UV-absorbing compound is added to the mobile phase. semanticscholar.org

A study mandated by the European Union for fish analysis utilizes HPLC with UV detection after derivatization with dansylchloride. europa.eu Another developed method for fish and fishery products used a diode array detector (DAD) at 210 nm without derivatization, demonstrating good performance. mdpi.com

Table 2: HPLC-UV Detection Method Parameters

| Derivatization | Wavelength (nm) | Sample Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |

| Dansylchloride | Not Specified | Fish | Not Specified | Not Specified | europa.eu |

| None (Indirect) | 205 | Fish | 1 mg/kg | 3 mg/kg | semanticscholar.org |

| None | 210 | Fish | Not Specified | Not Specified | mdpi.com |

The coupling of HPLC with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become the method of choice for the sensitive and specific quantification of histamine and its metabolites. shodex.comresearchgate.net This technique offers high selectivity and sensitivity, often without the need for derivatization. researchgate.net LC-MS/MS is particularly valuable for analyzing complex biological matrices and for the simultaneous quantification of multiple analytes. shodex.comcapes.gov.br

Ultra-high performance liquid chromatography (UHPLC) coupled with MS further enhances the speed and resolution of analysis. capes.gov.brmdpi.comnih.gov A UPLC-MS/MS method has been developed for the simultaneous quantification of acetylcholine, histamine, and their metabolites in human cerebrospinal fluid. capes.gov.br

Table 3: LC-MS Methods for Histamine and Metabolite Analysis

| Method | Sample Matrix | Analytes | Key Features | Reference |

| LC-MS/MS | General | Histamine and metabolites | Method of choice for sensitive quantification | shodex.comresearchgate.net |

| UPLC-MS/MS | Fish and Fish Sauce | Histamine | LOD: 3.83 ng/mL (fish sauce), 4.71 ng/mL (fish) | mdpi.com |

| UPLC-MS/MS | Human Cerebrospinal Fluid | Acetylcholine, Histamine, and metabolites | Simultaneous quantification, 2.5 min analysis time | capes.gov.br |

| LC/MS/MS | General | Histamine and Histidine | Simultaneous analysis using a HILIC column | ifremer.fr |

UV Detection Methods

Gas Chromatography (GC)akademisains.gov.mynih.govresearchgate.net

Gas chromatography (GC) is another powerful technique for the determination of histamine. jfda-online.com Similar to HPLC, derivatization is often necessary to increase the volatility and thermal stability of histamine for GC analysis. frontiersin.orgresearchgate.net Silylation agents like N,O-bis(trimethylsilyl)acetamide (BSA) are commonly used for this purpose. frontiersin.orgresearchgate.net GC can be coupled with a flame ionization detector (FID) for quantification or a mass spectrometer (MS) for structural confirmation. frontiersin.org

A study comparing HPLC and GC for histamine detection in fish found that GC offered a lower detection limit. frontiersin.org Another rapid GC method was developed that did not require derivatization, reducing the analysis time to under 20 minutes. jfda-online.com

Table 4: Gas Chromatography Methods for Histamine Analysis

| Derivatization Agent | Detector | Sample Matrix | Limit of Detection | Key Findings | Reference |

| N,O-bis(trimethylsilyl)acetamide (BSA) | FID/MS | Fish (Mackerel) | Not Specified | GC showed superiority over HPLC in this study. | frontiersin.orgresearchgate.net |

| None | Not Specified | Fish and Fish Products | ~5 µg/g | Rapid analysis time (<20 min). | jfda-online.com |

Capillary Electrophoresis (CE)ekb.eg